3-Chloro-5-nitropyridin-4-ol

説明

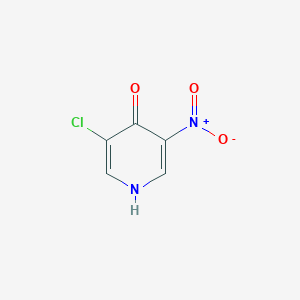

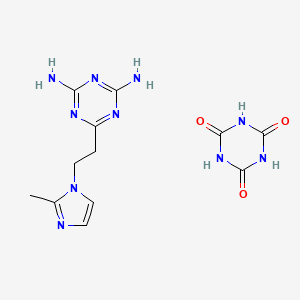

3-Chloro-5-nitropyridin-4-ol is a halogenated heterocycle with the empirical formula C5H3ClN2O3 . It has a molecular weight of 174.54 . It is an important organic synthesis intermediate and has certain applications in the fields of medicine, pesticides, and pigments .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 3-Chloro-5-nitropyridin-4-ol, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine .Molecular Structure Analysis

The molecular structure of 3-Chloro-5-nitropyridin-4-ol can be represented by the SMILES stringOc1c(Cl)cncc1N+=O . The InChI key for this compound is VEOKYVSPRSTYHS-UHFFFAOYSA-N . Chemical Reactions Analysis

The reaction mechanism of nitropyridine derivatives is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

3-Chloro-5-nitropyridin-4-ol is a solid compound . It has a yellow to light brown appearance and forms crystalline solids . Its melting point ranges from 35°C to 39°C .科学的研究の応用

Structural Analysis and Molecular Engineering

The study of molecular structures such as 2-Chloro-4-nitropyridine N-oxide reveals insights into the geometrical and electronic configuration of nitropyridines, highlighting the planarity of the nitro group with the aromatic ring, which is essential for understanding intermolecular interactions and designing molecular devices (Shafer, Lynch, & Padgett, 2018).

Environmental Remediation

Research into γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbents demonstrates the potential of modified nanomaterials for the efficient removal of nitro compounds from water, showcasing applications in purifying water from industrial pollutants (Mahmoud et al., 2016).

Kinetics and Mechanism of Nucleophilic Substitutions

Investigations into the kinetics of reactions involving chloro-nitropyridines with nucleophiles like piperidine and morpholine provide fundamental insights into the steric and electronic effects governing these reactions, which are pivotal in synthetic organic chemistry (Hamed, 1997).

Coordination Chemistry and Electron Transfer

The study of complex series involving ruthenium, terpyridine, dipyridyl ketone, and various ligands, including nitrosyl, elucidates the intricate balance of substitution reactions and electron transfer processes. These insights are crucial for the development of novel coordination compounds with potential applications in catalysis and as electronic materials (Sarkar et al., 2005).

Spectroscopic and Photophysical Properties

Research into compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile explores their structural features and photophysical properties. Such studies are integral for the design of organic materials with specific optical properties, which have applications in sensors and organic electronics (Jukić et al., 2010).

Molecular Electronics

The design of molecular diodes based on nitropyridine derivatives showcases the potential of these molecules in nanoelectronic devices. Charge-induced conformational changes in such molecules offer a pathway to creating memory devices and actuators at the nanoscale (Derosa, Guda, & Seminario, 2003).

Safety And Hazards

3-Chloro-5-nitropyridin-4-ol is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and causes serious eye damage . It is recommended to avoid dust formation and to store it locked up . In case of contact with eyes, immediate medical attention is required .

特性

IUPAC Name |

3-chloro-5-nitro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-3-1-7-2-4(5(3)9)8(10)11/h1-2H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEOKYVSPRSTYHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474405 | |

| Record name | 3-Chloro-5-nitropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitropyridin-4-ol | |

CAS RN |

31872-64-7 | |

| Record name | 3-Chloro-5-nitro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31872-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-nitropyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1589704.png)